molecular formula C14H17BrO4 B3032973 Diethyl 2-(2-bromobenzyl)malonate CAS No. 66192-11-8

Diethyl 2-(2-bromobenzyl)malonate

Cat. No. B3032973
CAS RN: 66192-11-8
M. Wt: 329.19 g/mol
InChI Key: GTTUKNWHBBEELY-UHFFFAOYSA-N
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Description

Diethyl 2-(2-bromobenzyl)malonate (DEBBM) is a compound used in organic synthesis and laboratory experiments. It is an ester of malonic acid and 2-bromobenzyl alcohol. DEBBM is a versatile compound used in a variety of synthetic reactions, including the synthesis of natural products, pharmaceuticals, and other compounds. It is also used as a reagent in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis via Knoevenagel Condensation : Diethyl 2-(4-methylbenzylidene)malonate, similar in structure to Diethyl 2-(2-bromobenzyl)malonate, is synthesized using a Knoevenagel condensation reaction, indicating the compound's role in organic synthesis methodologies (Achutha et al., 2016).

  • Formation in Reaction with Polybromobenzyl Bromides : The compound forms as a result of reactions involving polybromobenzyl bromides and diethyl malonate sodium salt in specific conditions (Shishkin et al., 2001).

  • Molecular and Crystal Structure Analysis : Extensive studies on compounds like diethyl 2-(4-methylbenzylidene)malonate, which share a core structure with this compound, provide insights into their molecular and crystal structures, contributing to our understanding of their chemical properties (Achutha et al., 2016).

Applications in Chemistry and Material Science

  • Study of Electron-Donor-Acceptor Complex Formation : Research on derivatives of diethyl 2,2-bis(dinitrobenzyl)malonate and diethyl 2,2-bis(4-dimethylaminobenzyl)malonate, which are structurally related to this compound, helps in understanding electron-donor-acceptor complex formation, a crucial aspect in materials science (Ohno & Kumanotani, 1981).

  • Exciplex Formation in Polymer Matrices : The study of bichromophoric compounds like diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate highlights the potential for exciplex formation in polymer matrices, relevant for materials science and engineering (Yuan et al., 1989).

  • Synthesis of C-Glycosyl Malonates : Diethyl 2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) malonate, synthesized from reactions involving diethyl malonate, serves as an intermediate for other chemical syntheses, showcasing the versatility of compounds like this compound in organic chemistry (Hanessian & Pernet, 1974).

Insights into Chemical Reactions and Properties

  • Reaction with Vinyltrimethylsilane : The addition of diethyl bromomalonate to vinyltrimethylsilane, with diethyl bromomalonate being structurally similar to this compound, provides insights into the reaction mechanisms and potential applications in synthetic organic chemistry (Amriev et al., 1985).

  • Hydrolysis Studies : Investigating the hydrolysis of compounds like diethyl 2-(perfluorophenyl)malonate, which is structurally related to this compound, aids in understanding their chemical behavior and potential applications (Taydakov & Kiskin, 2020).

Safety and Hazards

Diethyl 2-(2-bromobenzyl)malonate is considered hazardous. It is classified as a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

diethyl 2-[(2-bromophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTUKNWHBBEELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511512
Record name Diethyl [(2-bromophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66192-11-8
Record name Diethyl [(2-bromophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl malonate (77 g, 0.48 mol) was added to a stirred solution of sodium (10.2 g, 0.425 mol) in ethanol (800 ml) followed by 2-bromobenzyl bromide (100 g, 0.40 mol). Sodium bromide began to separate towards the end of the addition and the mixture became warm. The reaction was completed by refluxing on a steam bath for 3 hours and then cooling overnight. The bulk of the solvent was removed in vacuo, water was added and the product extracted into ether. After drying (CaCl2) and evaporation the product was distilled to give 93.28 g (71%) of material of bp0.2 130° C. (lit bp0.004 115°-120° C., F. G. Holliman and F. G. Mann J. Chem. Soc. 9, [1960]).
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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